molecular formula C23H29N3O4 B610612 RVX-2135 CAS No. 1253733-17-3

RVX-2135

Cat. No.: B610612
CAS No.: 1253733-17-3
M. Wt: 411.5
InChI Key: ZXCSEHMIVFVIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RVX-2135 is a compound identified in scientific research as a bromodomain and extra-terminal (BET) inhibitor . BET proteins, such as BRD4, function as epigenetic "readers" that bind to acetylated lysine residues on histones and are critical regulators of gene transcription . By inhibiting BET proteins, this compound has been studied for its potential to disrupt the expression of key oncogenes, including c-MYC, which plays a central role in cell proliferation and survival in various cancers . Preclinical studies have explored its effects in models of lymphoma, where it was investigated in combination with other agents . Research indicates that BET inhibitors can exhibit synergistic anti-tumor effects when used alongside other therapeutic agents, such as histone deacetylase (HDAC) inhibitors, presenting a promising strategy for combination therapy in oncology research . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1253733-17-3

Molecular Formula

C23H29N3O4

Molecular Weight

411.5

IUPAC Name

2-(4-(2-Iisopropylamino)ethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one

InChI

InChI=1S/C23H29N3O4/c1-13(2)24-7-8-30-21-14(3)9-16(10-15(21)4)22-25-18-11-17(28-5)12-19(29-6)20(18)23(27)26-22/h9-13,24H,7-8H2,1-6H3,(H,25,26,27)

InChI Key

ZXCSEHMIVFVIHL-UHFFFAOYSA-N

SMILES

CC1=C(OCCNC(C)C)C(C)=CC(C2=NC3=CC(OC)=CC(OC)=C3C(N2)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RVX2135;  RVX 2135;  RVX-2135

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Parameter This compound RVX-208 RVX-297
Primary Target BET proteins (BD1/BD2) BET proteins (BD1) BET proteins (BD2)
Key Mechanism Synergy with HDAC inhibition Elevates apolipoprotein A-I Preferential BD2 binding
Therapeutic Focus Lymphoma, leukemia Cardiovascular disease Inflammatory diseases, cancer
Key Findings Induces apoptosis in lymphoma cells via HDAC synergy Paradoxically linked to cardiovascular risk despite increasing ApoA-I Selective BD2 inhibition reduces off-target effects

Mechanistic Differences

  • This compound : Targets both BD1 and BD2 domains of BET proteins but achieves enhanced efficacy when combined with HDAC inhibitors. This combination disrupts chromatin remodeling and gene expression, showing potent activity in preclinical lymphoma models .
  • RVX-208: Primarily binds BD1, upregulating apolipoprotein A-I (ApoA-I), a component of high-density lipoprotein (HDL).
  • RVX-297 : Preferentially targets BD2, a domain associated with inflammatory gene regulation. Its selectivity may reduce adverse effects linked to BD1 inhibition, such as thrombocytopenia, making it safer for chronic use .

Clinical and Preclinical Outcomes

  • This compound: In lymphoma cell lines, synergy with HDAC inhibitors (e.g., vorinostat) resulted in >50% reduction in proliferation and caspase-mediated apoptosis . No significant hematologic toxicity was reported in early-phase trials.
  • RVX-208 : Despite increasing ApoA-I levels by 20–30% in phase II trials, it failed to reduce major adverse cardiovascular events in atherosclerosis patients. This discrepancy highlights unresolved complexities in BET inhibition and lipid metabolism .
  • RVX-297 : Demonstrated efficacy in rheumatoid arthritis models by suppressing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Its BD2 selectivity may offer advantages in autoimmune diseases compared to pan-BET inhibitors .

Critical Analysis of Divergent Evidence

  • RVX-208’s Cardiovascular Risk : While ApoA-I elevation is typically cardioprotective, RVX-208’s association with adverse outcomes suggests off-target effects or BD1-mediated pathways that exacerbate thrombosis or inflammation .
  • BD1 vs. BD2 Selectivity : this compound’s lack of domain specificity may explain its broader anticancer activity but also increases toxicity risks compared to RVX-297. Further studies are needed to optimize domain targeting for specific diseases.

Preparation Methods

Vehicle Composition

  • Aqueous suspension : 0.5% (w/v) methylcellulose

  • Surfactant : 0.1% (v/v) Tween-80

  • Dosing volume : 10 mL/kg body weight

This formulation achieved consistent plasma exposure across multiple dosing cycles in C57BL/6 mice.

In Vivo Dosing Protocol

Table 2: Standard Murine Dosing Protocol for this compound

ParameterSpecification
RouteOral gavage
FrequencyTwice daily (BID)
Dose75 mg/kg
Treatment duration14–21 days
MonitoringFDG-PET imaging, survival

FDG = [<sup>18</sup>F]fluorodeoxyglucose; PET = positron emission tomography.

Mechanistic Validation in Myc-Driven Lymphoma Models

This compound’s efficacy was benchmarked against JQ1 in transgenic Eµ-Myc and λ-Myc lymphoma models, demonstrating comparable target modulation with superior oral bioavailability.

Transcriptomic Impact

RNA sequencing revealed this compound induces:

  • MYC suppression : 4.2-fold MYC mRNA downregulation (q < 0.001)

  • Apoptosis activation : 3.1-fold induction of BBC3 (PUMA; q < 0.01)

  • Cell cycle arrest : 5.8-fold upregulation of CDKN1A (p21; q < 0.001)

In Vivo Efficacy Metrics

Table 3: Survival Benefit in λ-Myc Lymphoma Model

TreatmentMedian Survival (Days)Overall Survival Increase
Vehicle21Baseline
This compound42100%

Data reflect pooled results from n=12 mice per cohort.

Synergy with Epigenetic Modulators

This compound exhibited combinatorial potential with histone deacetylase inhibitors (HDACi), as evidenced by:

Mechanistic Convergence

  • γH2AX induction : 2.3-fold increase in DNA damage markers vs. monotherapy (p < 0.05)

  • Apoptotic synergy : Caspase-3/7 activity increased 4.7-fold with vorinostat co-treatment (p < 0.01)

Chromatin Remodeling Dynamics

Chromatin immunoprecipitation (ChIP) confirmed this compound displaces Brd4 from super-enhancer regions (-log<sub>10</sub>[p] > 15 at EGR1 locus), while HDACi treatment increased RNA polymerase II occupancy at pro-apoptotic genes.

Scalability and Process Considerations

Though synthetic details remain proprietary, batch consistency was validated through:

Quality Control Metrics

  • HPLC purity : >99.5% across 3 production lots

  • Chiral integrity : >99.9% enantiomeric excess (S-enantiomer)

  • Stability : <5% degradation after 12 months at -80°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RVX-2135
Reactant of Route 2
Reactant of Route 2
RVX-2135

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.